3-(4-Hydroxy-3-methoxyphenyl)allyl3-(4-hydroxy-3-methoxyphenyl)acrylate
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Overview
Description
Coniferyl ferulate is a phenolic acid compound predominantly found in umbelliferae plants such as Angelica sinensis . It is known for its multiple pharmacological activities, including antioxidation, antibacterial effects, and vasodilation . This compound has garnered significant attention due to its potential therapeutic applications and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be synthesized through various methods. One common approach involves the esterification of coniferyl alcohol with ferulic acid. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .
Industrial Production Methods: Industrial extraction of coniferyl ferulate from Angelica sinensis involves several methods:
Sonication Extraction (SE): Utilizes ultrasonic waves to enhance the extraction efficiency.
Pressurized Liquid Extraction (PLE): Employs high pressure to improve the extraction yield.
Supercritical Fluid Extraction (SFE): Uses supercritical fluids like CO2 for efficient extraction.
Hydrodistillation (HD) and Decoction (DC): Traditional methods, though less efficient for coniferyl ferulate.
Chemical Reactions Analysis
Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form coniferyl aldehyde and other derivatives.
Reduction: Reduction reactions can convert coniferyl ferulate to coniferyl alcohol.
Substitution: Involves the replacement of functional groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Acidic or basic catalysts are often employed.
Major Products:
Oxidation: Coniferyl aldehyde.
Reduction: Coniferyl alcohol.
Substitution: Various substituted ferulates.
Scientific Research Applications
Coniferyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study radical coupling reactions and polymer cross-linking.
Biology: Investigated for its role in plant cell wall formation and lignification.
Medicine: Explored for its potential in treating psychiatric disorders, such as depression, by modulating gut microbiota.
Industry: Utilized in the production of bio-based materials and as an antioxidant in food preservation.
Mechanism of Action
The mechanism by which coniferyl ferulate exerts its effects involves several pathways:
Antioxidant Activity: Neutralizes free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by modulating cytokine levels such as IL-6, IL-1β, and TNF-α.
Gut Microbiota Modulation: Alters the composition of gut microbiota, which in turn affects brain function and behavior via the microbiota-gut-brain axis.
Target Protein Interaction: Specifically targets proteins like Mgst2 to mitigate hematotoxic effects.
Comparison with Similar Compounds
Coniferyl ferulate is often compared with other phenolic compounds such as:
Ferulic Acid: Similar antioxidant properties but differs in its esterified form.
Coniferyl Alcohol: Shares a similar structure but lacks the ester linkage.
Ethyl Ferulate: Another esterified form with comparable antioxidant activity.
Uniqueness: Coniferyl ferulate’s unique combination of antioxidant, anti-inflammatory, and gut microbiota-modulating properties sets it apart from other similar compounds. Its ability to target specific proteins like Mgst2 further highlights its potential therapeutic applications .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIMMMHQDNVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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